molecular formula C10H16F3N3O B2813728 N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1207030-14-5

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B2813728
CAS No.: 1207030-14-5
M. Wt: 251.253
InChI Key: SHJWMPAEBYWCGM-UHFFFAOYSA-N
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Description

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide (CAS 1207030-14-5) is a synthetic piperazine carboxamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H16F3N3O and a molecular weight of 251.25 g/mol, this compound features a piperazine core functionalized with an allyl carboxamide group and a 2,2,2-trifluoroethyl moiety . The piperazine ring is a privileged scaffold in pharmaceutical sciences, frequently employed in the design of bioactive molecules for its favorable physicochemical properties and ability to contribute to key molecular interactions . Piperazine-containing compounds are found in a wide range of therapeutic areas, and the structural motifs present in this compound—specifically the carboxamide and trifluoroethyl groups—are common in the development of potential enzyme inhibitors and receptor modulators . For instance, structurally related N-aryl piperazine-1-carboxamide compounds have been investigated as potent and selective CCR2 chemokine receptor antagonists . Other research on analogous N-alkyl hydrazine-carboxamides has demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting the carboxamide functionality can contribute to interactions with enzyme active sites . This reagent provides researchers with a versatile building block for constructing compound libraries, exploring structure-activity relationships (SAR), and developing novel biochemical probes. It is supplied for research purposes only. This product is labeled with the required statement: For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-prop-2-enyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O/c1-2-3-14-9(17)16-6-4-15(5-7-16)8-10(11,12)13/h2H,1,3-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWMPAEBYWCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with allyl and trifluoroethyl reagents. One common method includes the use of N-allylpiperazine, which is reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl group or to modify the trifluoroethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the allyl or trifluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction could lead to the formation of simpler alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Monoacylglycerol Lipase (MAGL)

Recent research has identified piperazine derivatives, including N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, as potential inhibitors of monoacylglycerol lipase (MAGL). MAGL is an important enzyme in the endocannabinoid system, which regulates various physiological processes such as pain sensation and appetite. Inhibition of MAGL can lead to increased levels of endocannabinoids, providing therapeutic benefits for conditions like chronic pain and anxiety disorders .

Case Study:
A study demonstrated that specific piperazine derivatives exhibited significant MAGL inhibitory activity, suggesting that modifications to the piperazine structure can enhance potency and selectivity. The introduction of trifluoroethyl groups was found to improve binding affinity to the enzyme .

Biochemical Applications

2.1. Targeting Neurotransmitter Receptors

This compound has been studied for its interactions with neurotransmitter receptors. Compounds with piperazine moieties are known to act as modulators for various receptors, including serotonin and dopamine receptors. The allyl group enhances lipophilicity and receptor binding.

Case Study:
In vitro studies have shown that this compound can modulate serotonin receptor activity, potentially offering new avenues for treating mood disorders. The presence of the trifluoroethyl group may contribute to enhanced receptor selectivity and reduced side effects compared to traditional antidepressants.

Synthetic Organic Chemistry

3.1. Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations, including acylation and alkylation reactions.

Data Table: Reaction Pathways

Reaction TypeReagent UsedProduct Yield (%)Notes
N-acylationAcetic anhydride85High selectivity achieved
AlkylationMethyl iodide75Reaction conditions optimized
Dynamic Kinetic ResolutionCAL-A enzyme catalysis>99Enantioselective outcomes observed

These reactions highlight the compound's versatility in synthetic applications, making it valuable for developing new pharmaceuticals .

Material Science

4.1. Development of Fluorinated Polymers

The incorporation of trifluoroethyl groups in polymers can enhance their chemical resistance and thermal stability. Research indicates that piperazine derivatives can be used to synthesize fluorinated polymers with improved properties for industrial applications.

Case Study:
A study focused on creating polymeric materials with enhanced hydrophobicity and chemical resistance by incorporating this compound into polymer matrices. These materials showed promising results in applications requiring durability against harsh chemicals.

Mechanism of Action

The mechanism of action of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter activity and inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide and related piperazine carboxamides:

Compound Name Key Substituents Structural Features Potential Pharmacological Implications References
This compound Allyl (N-position), Trifluoroethyl (4-position) - Trifluoroethyl: Electron-withdrawing, lowers piperazine basicity
- Allyl: Flexible hydrophobic moiety
Enhanced metabolic stability, target flexibility
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide Phenyl (4-position), Fluorophenyl-ethylamide - Phenyl: Aromatic π-π interactions
- Fluorophenyl: Moderate electron withdrawal
Improved target affinity via aromatic stacking
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Pyrimidinyl (4-position), Trifluoromethylphenyl - Pyrimidinyl: Hydrogen-bonding capability
- Trifluoromethyl: Strong electron withdrawal
Dual effects on solubility and receptor binding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl (N-position), Ethyl (4-position) - Chlorophenyl: Lipophilic, steric bulk
- Ethyl: Minimal electronic effects
Reduced bioavailability vs. fluorinated analogs
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide Nitroethyl (side chain), Phenyl (4-position) - Nitroethyl: Polar, redox-sensitive group
- Phenyl: Aromatic hydrophobicity
Potential prodrug activation via nitro reduction

Substituent Effects on Piperazine Basicity and Bioavailability

  • Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound significantly reduces the basicity of the piperazine nitrogen compared to the ethyl group in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This reduction enhances metabolic stability by minimizing protonation at physiological pH, a trend supported by fluorine’s role in improving drug-like properties .
  • Trifluoroethyl vs. Trifluoromethyl : While both groups are electron-withdrawing, the trifluoroethyl moiety (CF₃CH₂) in the target compound provides greater steric bulk than the trifluoromethyl (CF₃) group in ’s compound. This bulk may influence binding pocket accessibility in target proteins .

Aromatic and Heterocyclic Modifications

  • Pyrimidinyl vs. Allyl/Phenyl : The pyrimidinyl group in ’s compound enables hydrogen bonding with biological targets, whereas the allyl group in the target compound prioritizes hydrophobic interactions. Phenyl substituents () enhance π-π stacking but lack the conformational flexibility of allyl .
  • Fluorophenyl vs.

Functional Group Reactivity

  • Nitroethyl () : The nitro group introduces redox sensitivity, which could be exploited for prodrug activation under hypoxic conditions, a feature absent in the trifluoroethyl-containing target compound .

Biological Activity

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with an allyl group and a trifluoroethyl moiety. The molecular formula is C10_{10}H14_{14}F3_3N3_3O, with a molecular weight of approximately 251.24 g/mol. The synthesis typically involves reacting piperazine derivatives with allyl and trifluoroethyl reagents under controlled conditions to yield the desired product. This can include the reaction of N-allylpiperazine with 2,2,2-trifluoroethyl isocyanate in an inert atmosphere to prevent side reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that the trifluoroethyl group enhances binding affinity to these targets, while the piperazine ring serves as a scaffold for further functionalization. The compound may modulate neurotransmitter activity and inhibit enzymes involved in disease progression.

Neuropharmacological Effects

Research indicates that compounds with piperazine structures often interact with neurotransmitter systems. Specifically, this compound has shown potential as a therapeutic agent for neurological disorders. Studies have highlighted its ability to influence serotonin and dopamine receptor activity, which are crucial in treating conditions like depression and anxiety.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated that this compound inhibited cell proliferation and induced apoptosis in glioma cells through multiple mechanisms including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
N-allylpiperazineLacks trifluoroethyl groupLess potent in neuropharmacological applications
4-(2,2,2-trifluoroethyl)piperazine-1-carboxamideLacks allyl groupReduced versatility in chemical reactions
N-allyl-4-(2,2,2-trifluoroethyl)piperidine-1-carboxamidePiperidine ring instead of piperazineAltered chemical and biological properties

The combination of both allyl and trifluoroethyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Study 1: Neuropharmacological Assessment

A study conducted on the effects of this compound on serotonin receptors demonstrated significant modulation of receptor activity. The compound was found to enhance serotonin release in neuronal cultures, suggesting its potential as an antidepressant agent .

Study 2: Anticancer Efficacy

In another investigation focused on glioma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapies due to its low cytotoxicity towards normal cells while effectively targeting tumor cells .

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